(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid
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Overview
Description
(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a benzyl group, which is further connected to the L-glutamic acid backbone. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with excellent regioselectivity.
Industrial Production Methods
Industrial production of (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials and agrochemicals due to its unique properties.
Mechanism of Action
The mechanism of action of (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Used as an acceptor in the design of emitters exhibiting thermally activated delayed fluorescence.
α-Trifluoromethylstyrene derivatives: Versatile synthetic intermediates for the preparation of more complex fluorinated compounds.
Uniqueness
(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid is unique due to its specific structure, which combines the properties of the trifluoromethyl group with the biological relevance of L-glutamic acid. This combination makes it particularly valuable in both chemical synthesis and biological research.
Properties
IUPAC Name |
(2S,4S)-2-amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)9-3-1-7(2-4-9)5-8(11(18)19)6-10(17)12(20)21/h1-4,8,10H,5-6,17H2,(H,18,19)(H,20,21)/t8-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVMWWMTSDUMAQ-WPRPVWTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435064 |
Source
|
Record name | (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207508-60-9 |
Source
|
Record name | (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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